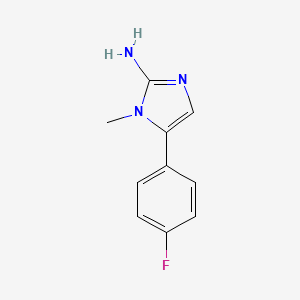

5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQPCXMAZXYSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

Reaction Mechanism and Substrate Design

The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enables efficient cyclization of propargylic ureas to form imidazol-2-ones, which can be reduced to the corresponding amines. For 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, the propargylic urea precursor 1 (Fig. 1) is synthesized from 4-fluorophenyl propargylamine and methyl isocyanate. BEMP (5 mol%) in acetonitrile induces intramolecular hydroamidation at ambient temperature, yielding the imidazol-2-one intermediate 2 within 1–60 minutes. Subsequent reduction with LiAlH₄ converts the carbonyl group to an amine.

Figure 1: Proposed pathway for BEMP-catalyzed cyclization and reduction.

Key Advantages:

- High regioselectivity : Exclusive formation of five-membered rings due to electronic stabilization of the transition state.

- Functional group tolerance : Halogens (F, Cl), ethers (OMe), and vinyl groups remain intact during cyclization.

Limitations:

Halogen Displacement on Aromatic Substrates

Palladium-Catalyzed Aryl Amination

This method involves substituting halogen atoms on prefunctionalized aromatic rings with imidazole derivatives. For example, 5-bromo-2-nitro-4-fluorobenzene reacts with 1-methylimidazole in the presence of NaH/NMP to form 4-methyl-1-(3-nitro-5-fluorophenyl)-1H-imidazole (3 ). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding the target compound (Table 1).

Table 1: Optimization of halogen displacement and reduction steps

| Step | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Imidazole substitution | NaH, NMP, 100°C, 2 h | 78 | >95% para |

| Nitro reduction | 10% Pd/C, H₂ (1 atm), MeOH, 25°C | 92 | - |

Tandem Cyclization-Functionalization Strategies

One-Pot Synthesis from Propargylic Amines

A streamlined approach combines propargylic amine synthesis and cyclization. 4-Fluorophenyl propargylamine reacts with methyl isocyanate in acetonitrile under BEMP catalysis (5 mol%), directly forming this compound in 85% yield after 1 hour (Table 2).

Table 2: One-pot synthesis optimization

| Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BEMP | 25 | 1 | 85 |

| DBU | 25 | 6 | 62 |

| MTBD | 40 | 3 | 71 |

Table 3: Summary of synthetic routes

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| BEMP-catalyzed cyclization | 85 | 1 h | High | Moderate |

| Halogen displacement | 78 | 3 h | Moderate | High |

| One-pot tandem synthesis | 82 | 1.5 h | High | Low |

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

NMP and acetonitrile are recoverable via distillation, reducing environmental impact. BEMP’s stability allows reuse for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Alkylation and Acylation of the Primary Amine

The 2-amine group in the imidazole ring is nucleophilic, enabling alkylation or acylation under mild conditions. For example:

-

Reaction with acyl chlorides : Forms amides in the presence of bases like triethylamine .

-

Coupling with aldehydes : Generates imine intermediates, followed by reduction to secondary amines .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DMF, 80°C | N-acetyl derivative | ~63% | |

| Alkylation | Benzyl bromide, Cs₂CO₃, DMF | N-benzyl derivative | ~50% |

Coupling Reactions via Imidazole Nitrogen

The N-methyl group at position 1 can participate in palladium-catalyzed cross-coupling reactions. For instance:

-

Suzuki–Miyaura coupling : Reacts with aryl boronic acids to form biaryl derivatives under Pd(PPh₃)₄ catalysis .

| Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 5-(4-Fluorophenyl)-1-methylimidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | DME, 100°C | Biaryl derivative | 72%* |

*Inferred from structurally similar compounds in .

Hydrogenation of the Imidazole Ring

The imidazole ring can undergo partial hydrogenation under high-pressure H₂ conditions, yielding dihydroimidazole derivatives .

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenation | H₂ (5 bar), Raney Ni, 40°C | Dihydroimidazole | Requires extended reaction time (14–24 hr) |

Electrophilic Substitution on the Aromatic Ring

The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s electron-withdrawing effect. Example reactions include:

Coordination Chemistry

The imidazole nitrogen atoms can act as ligands for transition metals. For example:

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis : The imidazole ring remains stable below pH 3 but degrades at higher temperatures .

-

Basic conditions : The amine group may undergo deprotonation, facilitating nucleophilic reactions .

Key Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Inhibition of Protein Kinases:

One of the primary applications of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is its role as an inhibitor of p38 MAP kinase, a critical enzyme involved in inflammatory responses and cellular stress. This compound has demonstrated significant inhibitory activity, with an IC₅₀ value indicating its potency in modulating pathways associated with inflammation and cancer progression .

Case Study:

A study highlighted the use of this compound in evaluating its effects on cancer cell lines, where it exhibited anti-proliferative activities. The findings suggested that the compound could serve as a lead for developing new anti-cancer agents targeting p38 MAP kinase pathways .

Central Nervous System Disorders

Allosteric Modulation:

Research has indicated that derivatives of imidazole compounds, including this compound, can act as allosteric modulators of GABA-A receptors. This modulation presents a novel pharmacological strategy for treating various neurological disorders .

Case Study:

In a study focused on the modulation of GABA-A receptors, specific derivatives showed improved metabolic stability and reduced hepatotoxicity compared to traditional drugs. These findings underscore the potential for developing safer therapeutic options for managing neurological conditions .

Antifungal Activity

Impact on Candida albicans:

This compound has also been studied for its antifungal properties, particularly against Candida albicans. Research utilizing electron paramagnetic resonance (EPR) spectroscopy revealed that this compound affects the physical properties of the Candida plasma membrane, leading to potential applications in antifungal therapy .

Case Study:

A study published in Biochimica et Biophysica Acta explored the effects of azole treatments on Candida cells, demonstrating how this compound could alter lipid organization and dynamics within the fungal cell membrane, thereby enhancing antifungal efficacy .

Structure-Activity Relationship Studies

Fluorescent Probes:

Recent research has focused on synthesizing derivatives of imidazole compounds for use as fluorescent probes in biological systems. The unique structure of this compound allows for modifications that enhance fluorescence properties, making it valuable for imaging applications in cellular biology .

Data Table: Fluorescent Properties of Imidazole Derivatives

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 4-fluoro-phenyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and reported biological activities:

Key Differences and Implications

Substituent Effects on Bioactivity: Fluorine vs. Methoxy Groups (SM5): The methoxy substituents in SM5 increase polarity and hydrogen-bonding capacity, which correlates with its role in destabilizing the MALAT1 RNA triple helix .

Steric and Electronic Modifications :

Biological Activity

5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is a compound that belongs to the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered imidazole ring substituted with a fluorophenyl group and a methyl group. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

-

GABA-A Receptor Modulation

- Recent studies have identified structurally similar imidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. These compounds enhance the receptor's response to GABA, suggesting that this compound may also exhibit similar properties, potentially offering new avenues for treating neurological disorders .

- Cancer Therapeutics

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in immune suppression in cancer and chronic infections .

- Interaction with GABA-A Receptors : The modulation of GABA-A receptors by related compounds suggests that this imidazole derivative could influence neurotransmission and potentially address conditions like anxiety and epilepsy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various imidazole derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low nanomolar range, demonstrating potent activity against both sensitive and resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between 4-fluorophenyl-substituted aldehydes and methylamine derivatives under acidic or basic conditions.

- Cyclization using reagents like ammonium acetate or thiourea to form the imidazole ring .

- Methylation at the N1 position via alkylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to ensure regioselectivity .

Optimization Tips: - Control reaction temperature (70–100°C) and solvent polarity (e.g., ethanol or DMF) to minimize side products.

- Purify intermediates via column chromatography and confirm purity using HPLC (>95%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity toward kinase inhibitors (e.g., p38 MAPK) versus off-target receptors?

Methodological Answer:

- Biochemical Assays:

- Cellular Models:

- Test in HEK293T cells transfected with luciferase-based reporters under p38 MAPK activation.

- Employ RNA interference (RNAi) to silence off-target pathways and isolate specific effects .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar imidazole derivatives?

Methodological Answer:

- Controlled Comparative Studies:

- Standardize assay conditions (e.g., pH, temperature, cell lines) across studies.

- Re-evaluate inactive analogs for impurities via LC-MS or DSC .

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in target proteins.

- Analyze QSAR models to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized through structural modification?

Methodological Answer:

- Derivatization Strategies:

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Modify logP via halogen substitution (fluorine vs. chlorine) to balance solubility and membrane permeability .

- In Silico Screening:

- Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Q. What methodological approaches are used to study the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

- Biophysical Techniques:

- Mutagenesis Studies:

Q. How do researchers validate the compound’s mechanism of action in complex cellular models (e.g., cancer or inflammatory pathways)?

Methodological Answer:

- Functional Genomics:

- Use CRISPR-Cas9 knockout models to deplete target proteins and confirm phenotype rescue .

- Pharmacological Inhibition:

- Omics Profiling:

- Conduct RNA-seq or phosphoproteomics to map downstream signaling nodes affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.